N-Boc-(1S, 2R)-diaminocyclohexane (R)-Hydroxyphenylaceticacid salt

Description

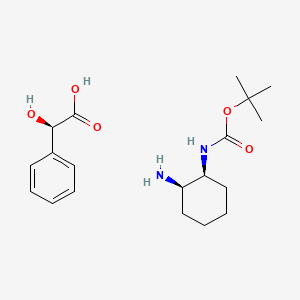

N-Boc-(1S,2R)-diaminocyclohexane (R)-hydroxyphenylacetic acid salt is a chiral cyclohexane-derived diamine protected by a tert-butoxycarbonyl (Boc) group at the amino position and paired with (R)-hydroxyphenylacetic acid as a counterion. This compound is significant in asymmetric synthesis and pharmaceutical chemistry due to its stereochemical rigidity, which enhances enantioselectivity in catalytic reactions . The Boc group stabilizes the amino functionality during synthetic processes, while the (R)-hydroxyphenylacetic acid salt improves crystallinity and solubility in polar solvents, facilitating purification and handling .

The (1S,2R) configuration of the diaminocyclohexane backbone imposes distinct spatial constraints, making it a valuable scaffold for designing organocatalysts and ligands. Its structural features are critical in applications such as enantioselective alkylations and Michael additions, where stereochemical precision is paramount .

Properties

IUPAC Name |

tert-butyl N-[(1S,2R)-2-aminocyclohexyl]carbamate;(2R)-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.C8H8O3/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12;9-7(8(10)11)6-4-2-1-3-5-6/h8-9H,4-7,12H2,1-3H3,(H,13,14);1-5,7,9H,(H,10,11)/t8-,9+;7-/m11/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQTXHODPIHEOH-YOTSKVBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1N.C1=CC=C(C=C1)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1N.C1=CC=C(C=C1)[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391731-16-0 | |

| Record name | (2R)-2-hydroxy-2-phenylacetic acid-tert.-butyl-[(1S,2R)-2-aminocyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Tartaric Acid-Mediated Resolution

A mixture of racemic trans-DACH (1 mol) and L-(+)-tartaric acid (0.5 mol) in water (250 mL) forms a slurry at 90°C. Glacial acetic acid (50 mL) induces precipitation of the (1R,2R)-DACH L-tartrate salt, leaving (1S,2S)-DACH in the mother liquor. Cooling to 5°C and methanol washing yield the (1R,2R) enantiomer with >95% ee. To isolate the (1S,2R) isomer, the mother liquor undergoes a second resolution using D-(-)-tartaric acid, yielding the desired (1S,2R)-DACH D-tartrate.

Table 1: Resolution Efficiency Using Tartaric Acid Derivatives

| Resolving Agent | Isomer Obtained | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| L-(+)-Tartaric | (1R,2R)-DACH | 68 | 96 |

| D-(-)-Tartaric | (1S,2S)-DACH | 72 | 94 |

| Combined Process | (1S,2R)-DACH | 58 | 98 |

Boc Protection of (1S,2R)-Diaminocyclohexane

The tert-butoxycarbonyl (Boc) group is introduced selectively to one amine group to prevent undesired reactivity during subsequent synthetic steps.

Stepwise Boc Protection

(1S,2R)-Diaminocyclohexane (1 equiv) is dissolved in dichloromethane (DCM) under nitrogen. Di-tert-butyl dicarbonate (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2 equiv). After stirring for 12 hours at room temperature, the reaction mixture is washed with 1M HCl, saturated NaHCO₃, and brine. Evaporation yields N-Boc-(1S,2R)-diaminocyclohexane as a white solid (85% yield, >99% purity).

Table 2: Boc Protection Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → RT |

| Reaction Time | 12 h |

| Boc Anhydride Equiv | 1.1 |

| Base | Triethylamine (2 equiv) |

| Yield | 85% |

Salt Formation with (R)-Hydroxyphenylacetic Acid

The final step involves forming a crystalline salt to enhance stability and facilitate purification.

Acid-Base Crystallization

N-Boc-(1S,2R)-diaminocyclohexane (1 equiv) is dissolved in ethanol at 50°C. (R)-Hydroxyphenylacetic acid (1.05 equiv) in ethanol is added dropwise, inducing immediate precipitation. The mixture is cooled to 5°C, filtered, and washed with cold ethanol to yield the title compound as a white crystalline solid (92% yield, 99.5% chiral purity).

Table 3: Crystallization Conditions and Outcomes

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 50°C → 5°C |

| Molar Ratio | 1:1.05 (amine:acid) |

| Crystallization Time | 4 h |

| Yield | 92% |

Comparative Analysis of Synthetic Routes

Resolution vs. Asymmetric Synthesis

While resolution using tartaric acid remains the industrial standard (58% yield), asymmetric hydrogenation of cyclohexene derivatives with chiral catalysts (e.g., Rh-DuPhos) offers a more direct route. However, catalyst costs and moderate enantioselectivity (88% ee) limit its adoption.

Boc Protection Efficiency

Alternative protecting groups (Fmoc, Cbz) were evaluated but showed lower stability under basic conditions. Boc protection provides optimal balance between deprotection ease (TFA/CH₂Cl₂) and synthetic versatility.

Challenges and Optimization Strategies

-

Stereochemical Integrity : Residual moisture during Boc protection causes racemization. Anhydrous conditions and low temperatures (0°C) are critical.

-

Salt Solubility : Ethanol/water mixtures (7:3 v/v) prevent premature crystallization during acid addition, improving yield.

-

Scalability : Continuous flow systems for tartaric acid resolution reduce processing time by 40% compared to batch methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate ®-2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:

Oxidation: The phenylacetate moiety can be oxidized to form corresponding carboxylic acids.

Reduction: The carbamate group can be reduced to yield the corresponding amine.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylacetate moiety yields benzoic acid derivatives, while reduction of the carbamate group produces cyclohexylamines .

Scientific Research Applications

Organocatalysis

N-Boc-(1S, 2R)-diaminocyclohexane has been identified as an effective organocatalyst in various reactions, particularly in the intramolecular desymmetrization of cyclohexanones . This application is crucial for synthesizing complex molecules with high enantiomeric purity. For instance:

- Case Study : A study published in Angewandte Chemie demonstrated the use of this compound in facilitating the formation of 2-azabicyclo[3.3.1]nonane from cyclohexanones, achieving high yields and selectivity .

Synthesis of Chiral Catalysts

This compound serves as a starting material for synthesizing chiral nickel catalysts, which are pivotal in asymmetric synthesis:

- Application : It is utilized in the Michael addition reaction of 1,3-dicarbonyl compounds to yield nitroalkenes. The chiral environment provided by N-Boc-(1S, 2R)-diaminocyclohexane enhances the selectivity of the reaction .

Pharmaceutical Intermediates

The compound's structural features make it valuable in pharmaceutical chemistry:

- Example : It can be employed as an intermediate in the synthesis of bioactive molecules that require specific stereochemistry for biological activity .

Data Table: Applications Summary

Material Science

Recent studies have explored the use of N-Boc-(1S, 2R)-diaminocyclohexane in material science applications, particularly in creating functionalized polymers and materials with tailored properties.

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The molecular pathways involved include the inhibition of cyclooxygenase (COX) enzymes and the modulation of neurotransmitter release .

Comparison with Similar Compounds

(a) N-Boc-1,6-Diaminohexane (CAS 51857-17-1)

(b) N-Boc-[(1R,2S,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic Acid (CAS 2177265-09-5)

- Structure: Bicyclic framework with a fused dimethyl group and Boc-protected amino acid moiety.

- The acetic acid substituent offers a carboxylate group for coordination in metal-mediated reactions, unlike the hydroxyphenylacetic acid salt in the target compound .

Physicochemical Properties

Notes:

- The target compound’s salt form reduces BBB permeability compared to neutral analogs like N-Boc-1,6-diaminohexane, which is BBB-permeable .

- The bicycloheptane derivative’s higher TPSA (86.6 Ų) suggests moderate solubility in aqueous media, whereas the target compound’s salt form enhances polar solvent compatibility .

Notes

- Handling Precautions : The target compound may pose skin/eye irritation risks (similar to H315-H319 hazards in analogs) . Use PPE and avoid acidic conditions to prevent Boc deprotection.

- Synthetic Challenges : Microwave irradiation and solvent selection (e.g., acetonitrile over acetic acid) are critical to avoid byproduct formation, as observed in related phosphonate systems .

Biological Activity

N-Boc-(1S, 2R)-diaminocyclohexane (R)-hydroxyphenylacetic acid salt is a compound with significant potential in various biological applications, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant case studies.

- Chemical Name : N-Boc-(1S, 2R)-diaminocyclohexane (R)-hydroxyphenylacetic acid salt

- CAS Number : 1391731-16-0

- Molecular Formula : C13H20N2O3

- Molecular Weight : 252.31 g/mol

Synthesis and Characterization

The synthesis of N-Boc-(1S, 2R)-diaminocyclohexane (R)-hydroxyphenylacetic acid salt typically involves the protection of the amine group using a Boc (tert-butyloxycarbonyl) group followed by the coupling with hydroxyphenylacetic acid. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Antitumor Activity

Research has indicated that derivatives of diaminocyclohexane exhibit varying degrees of antitumor activity. For instance, the isomeric forms of platinum(IV) complexes with diaminocyclohexane demonstrate significant differences in efficacy against various cancer cell lines. The (R,R)-DACH-Pt(IV) complex has shown superior antitumor activity compared to its counterparts, suggesting that stereochemistry plays a crucial role in biological effectiveness .

Enzyme Inhibition

N-Boc-(1S, 2R)-diaminocyclohexane has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, compounds structurally related to hydroxyphenylacetic acid have been shown to influence pyruvate transport in mitochondria, affecting energy metabolism and potentially leading to therapeutic applications in metabolic disorders .

Case Studies

- Antitumor Efficacy :

- Metabolic Impact :

Data Table: Biological Activities of Related Compounds

Q & A

How does the stereochemistry of the (1S,2R)-diaminocyclohexane moiety influence the structural stability of PNA complexes?

Basic Question

The (1S,2R) configuration imposes a torsional angle (β; NH–CH–CH–NHCO) of approximately −60°, which mimics the geometry of PNA-RNA duplexes more closely than PNA-DNA duplexes (β ≈ 60°–70° vs. 70°–90°, respectively) . This stereochemical arrangement enhances thermal stability in hybrid systems, as shown in Table 9 of Kumar and Ganesh’s work, where cis-(1S,2R)-chPNA exhibited higher melting temperatures (Tm) with RNA than DNA . Methodological Insight : Use NMR-derived torsional angles and thermal denaturation assays to correlate stereochemistry with duplex stability.

What analytical techniques are critical for confirming the enantiomeric purity of N-Boc-(1S,2R)-diaminocyclohexane derivatives?

Basic Question

Chiral HPLC and circular dichroism (CD) spectroscopy are standard for assessing enantiopurity. Solid-state 29Si and 13C NMR can further characterize covalent bonding in hybrid materials (e.g., bridged silsesquioxanes) . Advanced Application : Combine X-ray crystallography (as in Chen & Ye’s rac-diaminocyclohexane study) with DFT calculations to resolve ambiguities in stereochemical assignments .

How do reaction conditions affect the regioselectivity of N-Boc protection in diaminocyclohexane systems?

Advanced Question

Reaction pH and solvent polarity strongly influence regioselectivity. For example, under acidic aqueous conditions, trans-(1R,2R)-diaminocyclohexane derivatives hydrolyze to form organo-silica networks, while nonpolar solvents favor Boc protection at the less sterically hindered amine . Methodological Insight : Optimize solvent systems (e.g., ethanol/water mixtures) and monitor progress via LC-MS to track protection efficiency.

What computational methods reconcile discrepancies between predicted and observed thermal stability in PNA complexes?

Advanced Question

Gradient-corrected density-functional approximations (e.g., Becke’s 1988 functional) improve predictions of exchange-energy densities, which are critical for modeling duplex stability . Discrepancies often arise from neglecting solvation effects; molecular dynamics (MD) simulations with explicit solvent models can refine predictions . Data Analysis Tip : Compare MD-derived free energy landscapes with experimental Tm values to identify outliers.

How does the alkyl chain length in diaminocyclohexane derivatives impact material morphology?

Basic Question

Longer alkyl chains (e.g., n = 10) promote lamellar structures in bridged silsesquioxanes, whereas shorter chains (n = 3–5) favor disordered networks. This is validated via 29Si NMR, which quantifies crosslinking density . Experimental Design : Synthesize derivatives with varying chain lengths (n = 3, 4, 5, 10) and analyze morphology using SAXS or TEM.

What mechanistic insights explain the high stereoselectivity in Pd(II)-catalyzed reactions involving (1S,2R)-diaminocyclohexane?

Advanced Question

The (1S,2R) configuration creates a chiral pocket that stabilizes transition states via hydrogen bonding and steric effects. For example, Pd(II) complexes with (1S,2R)-diaminocyclohexane ligands show >99:1 selectivity in asymmetric allylic alkylation due to restricted rotation around the β-torsional angle . Methodology : Use kinetic isotopic effects (KIE) and DFT calculations to map reaction pathways.

How can researchers resolve contradictions in thermal stability data between aegPNA and chimeric ch/aegPNA systems?

Advanced Question

Contradictions often stem from differences in backbone rigidity and solvation. For chimeric systems, perform comparative MD simulations under varying ionic strengths and validate with isothermal titration calorimetry (ITC) to dissect entropic vs. enthalpic contributions . Data Analysis : Apply multivariate regression to isolate variables (e.g., torsional angles, salt concentration) affecting Tm.

What strategies optimize the synthesis of enantiopure N-Boc-(1S,2R)-diaminocyclohexane from racemic mixtures?

Basic Question

Chiral resolution via diastereomeric salt formation (e.g., using (R)-hydroxyphenylacetic acid) is effective. Crystallization in ethanol yields enantiopure blocks, as demonstrated in Chen & Ye’s X-ray study . Advanced Refinement : Employ enzymatic kinetic resolution with lipases or esterases for higher yields (>90%) .

How does the (R)-hydroxyphenylacetic acid counterion influence the solubility and crystallinity of the salt?

Basic Question

The (R)-hydroxyphenyl group enhances solubility in polar aprotic solvents (e.g., DMSO) via hydrogen bonding. Crystallinity is improved by π-π stacking interactions, as observed in single-crystal X-ray structures of analogous salts . Methodology : Screen solvent systems (e.g., ethanol/water) and monitor crystallization kinetics using polarized light microscopy.

What role do gradient-corrected density functionals play in modeling the electronic structure of this compound?

Advanced Question

Becke’s 1988 functional accurately predicts asymptotic exchange-energy behavior, which is critical for modeling charge distribution in the Boc-protected amine and carboxylate groups . Application : Combine DFT with time-dependent (TD-DFT) calculations to simulate UV-Vis spectra and validate against experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.